2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide
CAS No.: 689264-55-9
Cat. No.: VC4561259
Molecular Formula: C18H16ClN3O3
Molecular Weight: 357.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689264-55-9 |
|---|---|
| Molecular Formula | C18H16ClN3O3 |
| Molecular Weight | 357.79 |
| IUPAC Name | 2-chloro-N-[2-(2-methylindol-1-yl)ethyl]-5-nitrobenzamide |
| Standard InChI | InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-17(13)21(12)9-8-20-18(23)15-11-14(22(24)25)6-7-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
| Standard InChI Key | BILRZIRGEIQTDG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Introduction
The compound 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide is a synthetic organic molecule that belongs to the class of benzamides. It incorporates a nitro group and a chloro substituent on the benzene ring, along with an indole moiety linked through an ethyl chain. This structure suggests potential biological activity, possibly as an inhibitor or modulator of specific biochemical pathways.
Synthesis
The synthesis of 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide likely involves a multi-step process, starting with the preparation of the indole derivative and the nitrobenzoyl chloride. The indole derivative is typically synthesized through a Fisher indole synthesis or a similar method, while the nitrobenzoyl chloride can be prepared from the corresponding nitrobenzoic acid. The final step involves the condensation of these two components in the presence of a base.
Biological Activity
While specific biological activity data for 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide is not readily available, compounds with similar structures often exhibit potential as inhibitors or modulators of various biological pathways. For instance, nitro-substituted benzamides have been explored for their antimicrobial and anticancer properties . The indole moiety is also known for its presence in numerous bioactive compounds, suggesting potential pharmacological effects.
Research Findings
Given the lack of specific research findings on 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide, it is essential to consider related compounds for insights into potential biological activities. For example, nitro-substituted compounds have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells . Additionally, indole derivatives are known for their diverse pharmacological activities, including antimicrobial and antiproliferative effects .
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